
(R)-4-Chloro-6-iodohept-6-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Chloro-6-iodohept-6-en-1-ol is an organic compound characterized by the presence of chlorine and iodine atoms attached to a heptene backbone with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-6-iodohept-6-en-1-ol typically involves multi-step organic reactions. One common method is the halogenation of heptene derivatives followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of ®-4-Chloro-6-iodohept-6-en-1-ol may involve large-scale halogenation processes using chlorine and iodine sources The reaction is carefully controlled to ensure the correct placement of halogen atoms and to minimize by-products
Chemical Reactions Analysis
Types of Reactions
®-4-Chloro-6-iodohept-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or to convert the double bond to a single bond.
Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Chloro-6-iodohept-6-en-1-ol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-4-Chloro-6-iodohept-6-en-1-ol can be used to develop new pharmaceuticals. Its halogen atoms and hydroxyl group provide sites for further modification, potentially leading to compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-4-Chloro-6-iodohept-6-en-1-ol involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
®-4-Chloro-6-bromohept-6-en-1-ol: Similar structure but with a bromine atom instead of iodine.
®-4-Chloro-6-fluorohept-6-en-1-ol: Contains a fluorine atom instead of iodine.
®-4-Chloro-6-iodohept-6-en-2-ol: The hydroxyl group is positioned at the second carbon instead of the first.
Uniqueness
®-4-Chloro-6-iodohept-6-en-1-ol is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and interactions. The specific placement of the hydroxyl group also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C7H12ClIO |
|---|---|
Molecular Weight |
274.53 g/mol |
IUPAC Name |
(4R)-4-chloro-6-iodohept-6-en-1-ol |
InChI |
InChI=1S/C7H12ClIO/c1-6(9)5-7(8)3-2-4-10/h7,10H,1-5H2/t7-/m1/s1 |
InChI Key |
YAYMQIVCAYURNM-SSDOTTSWSA-N |
Isomeric SMILES |
C=C(C[C@@H](CCCO)Cl)I |
Canonical SMILES |
C=C(CC(CCCO)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
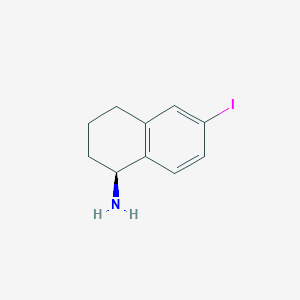
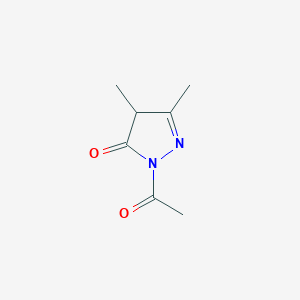
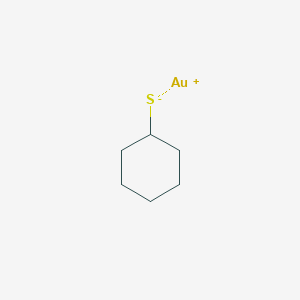

![5-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864450.png)
![4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12864462.png)
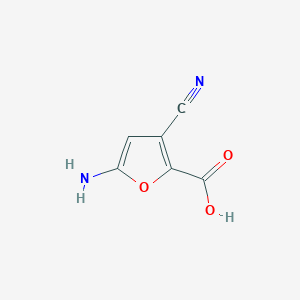

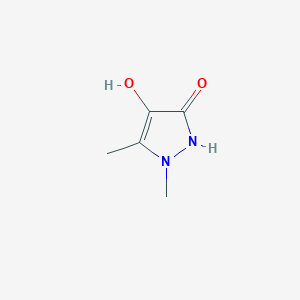
![tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B12864488.png)
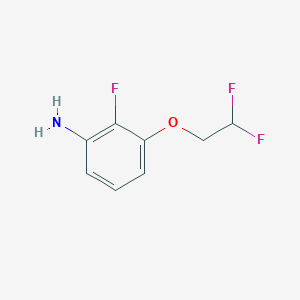
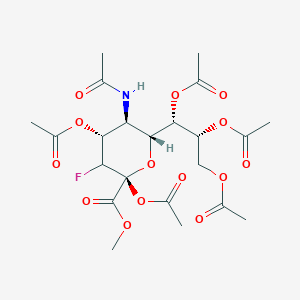
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B12864515.png)
